molecular formula C10H13NO2 B1217401 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline CAS No. 37491-98-8

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1217401
CAS No.: 37491-98-8
M. Wt: 179.22 g/mol
InChI Key: WETXYFNVBDLWIW-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a compound known for its presence in various bioactive molecules. This compound is structurally characterized by a tetrahydroisoquinoline core with hydroxyl groups at positions 6 and 7, and a methyl group at position 2. It is of significant interest due to its potential neuroprotective and neurotoxic properties, as well as its role in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The hydroxyl groups can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted tetrahydroisoquinolines .

Scientific Research Applications

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopaminergic neurons in the central nervous system. It can modulate the activity of enzymes involved in dopamine metabolism, potentially exerting both neuroprotective and neurotoxic effects. The compound’s ability to scavenge reactive oxygen species and inhibit caspase activity contributes to its neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual role as a neuroprotective and neurotoxic agent makes it a compound of significant interest in neurochemical research .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11/h4-5,12-13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETXYFNVBDLWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63937-92-8 (hydrochloride)
Record name 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70190942
Record name 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2(N)-Methyl-norsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37491-98-8, 63937-92-8
Record name 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37491-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-3,4-DIHYDRO-1H-ISOQUINOLINE-6,7-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVW3CZK8SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2(N)-Methyl-norsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
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Reactant of Route 3
2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
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Reactant of Route 5
2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

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